molecular formula C8H3F5O2 B13296469 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid

2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid

Cat. No.: B13296469
M. Wt: 226.10 g/mol
InChI Key: FRZJDQBCSYUZEG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to both the phenyl ring and the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trifluorobenzene, which is subjected to halogenation to introduce additional fluorine atoms.

    Fluorination: The halogenated intermediate is then treated with a fluorinating agent such as cesium fluoride or potassium fluoride under anhydrous conditions to replace the halogen atoms with fluorine.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace one of the fluorine atoms, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Chemistry:

    Building Blocks: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4), which is relevant for diabetes treatment.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds, including anti-diabetic drugs like sitagliptin.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The fluorine atoms enhance binding affinity and specificity through strong electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

    2,4,5-Trifluorophenylacetic acid: Shares a similar structure but lacks the additional difluoroacetic acid moiety, making it less reactive in certain chemical reactions.

    2,2-Difluoroacetic acid: Contains the difluoroacetic acid group but lacks the trifluorophenyl ring, resulting in different chemical properties and applications.

Uniqueness: 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the combination of multiple fluorine atoms on both the phenyl ring and the acetic acid group. This dual fluorination enhances its chemical stability, reactivity, and potential for diverse applications in various scientific and industrial fields.

Properties

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-difluoro-2-(2,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H3F5O2/c9-4-2-6(11)5(10)1-3(4)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

FRZJDQBCSYUZEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)(F)F

Origin of Product

United States

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